(4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-17-15(21-18-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBLHVTZRWTTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which can be synthesized by the catalytic hydrogenation of 4-benzylpyridine . The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and methyl isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole structures have been shown to possess activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the incorporation of thiadiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
The anticancer properties of compounds containing thiadiazole derivatives have been widely studied. A notable case study involved the evaluation of similar compounds against various cancer cell lines, demonstrating promising results.
Case Study Overview
In a study conducted by Güzel-Akdemir et al., several synthesized thiadiazole derivatives were tested for their anticancer activity against leukemia and central nervous system cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting their potential as anticancer agents.
Table 2: Anticancer Activity Results
| Compound | Cancer Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound D | MOLT-4 (Leukemia) | 84.19 |
| Compound E | SF-295 (CNS) | 72.11 |
These preliminary results highlight the potential of thiadiazole-containing compounds in cancer therapy .
Neuroprotective Effects
There is emerging evidence that piperidine derivatives can exhibit neuroprotective effects. Compounds similar to This compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral activities. Some studies indicate that compounds with similar structures can inhibit viral replication through various mechanisms, making them candidates for further investigation in antiviral drug development.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
- Benzylpiperidine vs. Fluorophenyl-Triazolo-Pyrazine (Fezolinetant): The benzylpiperidine group in the target compound may enhance CNS penetration compared to Fezolinetant’s fluorophenyl-triazolo-pyrazine system, which is optimized for NK3 receptor antagonism (IC50 in nanomolar range) . Fezolinetant’s rigid heterocyclic system likely improves selectivity, while the benzylpiperidine’s flexibility could broaden target interactions .
Thiadiazole vs. Oxadiazole ():
Replacing the thiadiazole with an oxadiazole (as in the orexin receptor antagonist) reduces sulfur-mediated metabolic interactions but may alter electronic properties, affecting binding kinetics .- Piperazine vs.
Activity and Selectivity
- Fezolinetant demonstrates high potency (nanomolar range) as an NK3 antagonist, attributed to its triazolo-pyrazine core and fluorophenyl group .
- The thiadiazole-triazole derivative () shows moderate activity (IC50 = 2.98 μM), suggesting that bulkier substituents (e.g., trimethoxyphenyl) may hinder target engagement compared to the benzylpiperidine group .
Physicochemical Properties
- Fezolinetant’s molecular weight (358.39) and solubility (~20 mg/mL in DMSO) align with oral bioavailability requirements .
Biological Activity
The compound (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a novel derivative that combines a benzylpiperidine moiety with a thiadiazole ring. This structure has garnered interest due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating piperidine or piperazine rings have shown enhanced activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis |
| 4i | HepG2 | 2.32 | Cell cycle arrest |
The compound 4i , which features the benzylpiperidine moiety, was noted for its potent antitumor activity, achieving an IC50 value of 2.32 µg/mL against HepG2 cells. Mechanistic studies indicated that this compound induces apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase pathways .
Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiadiazole derivatives exhibit broad-spectrum antibacterial activity. The presence of the piperidine ring enhances membrane permeability, allowing these compounds to exert their effects on bacterial cells effectively .
Case Studies
A case study involving the synthesis and biological evaluation of various thiadiazole-based compounds highlighted the relationship between structural modifications and biological activity. The study found that substituting different groups on the thiadiazole ring significantly impacted the cytotoxicity profiles against cancer cell lines and suggested that further optimization could lead to more potent derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between a benzoylpiperidine intermediate and a substituted thiadiazole carboxylic acid derivative. Key steps include:
-
Intermediate preparation : React 4-benzylpiperidine with a chloroformate or activated carbonyl source to generate the benzoylpiperidine scaffold .
-
Coupling : Use coupling reagents like EDC/HOBt or DCC to attach the 3-methyl-1,2,4-thiadiazole-5-carboxylic acid moiety under anhydrous conditions (e.g., DCM or THF) .
-
Optimization : Adjust solvent polarity (e.g., n-hexane/EtOAC mixtures) and temperature (room temp to 60°C) to improve yields. Catalytic amounts of DMAP may accelerate acyl transfer .
- Key Data :
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Solvent System | n-Hexane/EtOAc (5:5) or CHCl₃/MeOH | 59–88% |
| Purification | Column chromatography | Purity >95% |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H-NMR : Expect signals for the benzyl group (δ 7.2–7.4 ppm, multiplet), piperidine protons (δ 1.7–3.5 ppm, broad/multiplet), and thiadiazole CH₃ (δ 2.5–2.7 ppm, singlet) .
- ¹³C-NMR : Key peaks include the carbonyl (C=O, δ 165–170 ppm) and thiadiazole carbons (δ 150–160 ppm) .
- HPLC : Use a C18 column with UV detection at 254 nm; retention times typically range 11–13 minutes under isocratic conditions (ACN/H₂O) .
- Elemental Analysis : Discrepancies ≤0.3% for C/H/N indicate purity. Larger deviations suggest unreacted starting materials or solvent retention .
Q. How should researchers handle low yields or impurities during synthesis?
- Methodological Answer :
- Low Yields : Increase stoichiometry of the acylating agent (1.2–1.5 equivalents) or switch to high-boiling solvents (e.g., DMF) for better solubility .
- Impurities : Use gradient elution (e.g., 5–50% EtOAc in hexane) during column chromatography. Confirm purity via HPLC-MS to detect byproducts (e.g., unreacted thiadiazole acid) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
-
Modify Substituents : Replace the benzyl group with cyclopropyl or isopropyl groups to assess steric effects on target binding .
-
Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-methyl position to enhance metabolic stability .
-
Assay Design : Use competitive binding assays (e.g., fluorescence polarization) and compare IC₅₀ values against reference inhibitors. Cross-validate with molecular docking to identify critical interactions .
Q. What strategies resolve discrepancies between calculated and observed elemental analysis data?
- Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., EtOAc/n-hexane) to remove hydrophilic impurities.
- Dynamic Vapor Sorption (DVS) : Test for hygroscopicity, which may inflate hydrogen content .
- Alternative Techniques : Complement with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
Q. How can conflicting biological activity data in initial assays be addressed?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with 10-point dilution series to rule out false positives/negatives .
- Matrix Effects : Include controls for organic solvent degradation (e.g., stabilize samples at 4°C to prevent compound breakdown during prolonged assays) .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or cellular viability assays (e.g., MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
